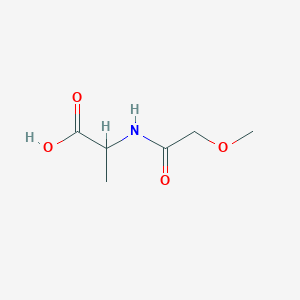

2-(2-Methoxyacetamido)propanoic acid

Description

2-(2-Methoxyacetamido)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a methoxyacetamido group at the second carbon. This structural motif confers unique physicochemical properties, making it relevant in pharmaceutical and chemical research.

Properties

IUPAC Name |

2-[(2-methoxyacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(6(9)10)7-5(8)3-11-2/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAUFQSPAQSBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- L-Alanine or its derivatives : as the propanoic acid backbone with an amino group.

- Methoxyacetyl chloride or methoxyacetic anhydride : as the acylating agent providing the 2-methoxyacetamido group.

Reaction Conditions

- Solvent : Commonly used solvents include dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).

- Temperature : Typically maintained between 0°C to room temperature (25°C) to control reaction rate and minimize side reactions.

- Base : Triethylamine or other organic bases are used to neutralize the hydrochloric acid generated during acylation.

- Time : Reaction times vary from 1 to 4 hours depending on scale and reagent reactivity.

Stepwise Procedure

Protection (if needed) : If the amino acid contains reactive groups, protection with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups may be employed to prevent unwanted reactions during acylation.

Acylation : The amino acid or its protected form is reacted with methoxyacetyl chloride in the presence of a base at low temperature. The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, forming the amide bond.

Deprotection and Hydrolysis : If protective groups were used, they are removed under acidic or basic conditions. The ester or amide intermediates are hydrolyzed to yield the free acid form of 2-(2-Methoxyacetamido)propanoic acid.

Purification : The crude product is purified by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve >95% purity.

Reaction Optimization and Yield

- Coupling Agents : Use of coupling agents like HATU or EDCI can improve amidation efficiency and reduce racemization.

- Temperature Control : Maintaining low temperatures (0–5°C) during acylation minimizes side reactions and improves stereochemical integrity.

- Solvent Choice : Polar aprotic solvents such as DMF enhance solubility and reaction rates.

- Reaction Monitoring : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and optimize reaction time.

Typical yields for similar acylation reactions range from 70% to 90%, depending on scale and purification methods.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are employed:

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | L-Alanine or derivative | Amino acid backbone |

| Acylating agent | Methoxyacetyl chloride or anhydride | Provides methoxyacetamido group |

| Solvent | Dichloromethane, DMF, or THF | Polar aprotic solvents preferred |

| Base | Triethylamine or DIPEA | Neutralizes HCl formed |

| Temperature | 0–25°C | Low temperature to minimize side reactions |

| Reaction time | 1–4 hours | Monitored by TLC/HPLC |

| Purification | Recrystallization or chromatography | Achieves >95% purity |

| Yield | 70–90% | Dependent on scale and conditions |

Research Findings and Notes

- The acylation step is critical and must be carefully controlled to avoid racemization of the chiral center in the propanoic acid moiety.

- Protective groups may be necessary when other reactive functional groups are present to prevent side reactions.

- The use of coupling agents and optimized solvents can significantly improve yield and purity.

- Analytical techniques such as NMR and HRMS are indispensable for confirming the structure and purity of the final product.

- Industrial scale-up would require optimization of reaction parameters to maintain yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyacetamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxyacetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: 2-(2-Methoxyacetamido)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules.

Biology: In biological research, it is used to study enzyme interactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or activators.

Medicine: Its derivatives are explored for their therapeutic properties, including antifungal and antibacterial activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, particularly fungicides like metalaxyl .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetamido)propanoic acid involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it interferes with the synthesis of RNA and DNA in sensitive fungi strains, thereby inhibiting their growth . The compound’s methoxyacetyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism: The shift of the methoxyacetamido group from C2 to C3 (e.g., 3-(2-methoxyacetamido)propanoic acid) likely reduces steric strain but may decrease solubility due to altered dipole interactions .

Substituent Complexity: Compounds like 2-[2-(2,2-dimethylpropanamido)propanamido]hexanoic acid introduce branched chains, increasing molecular weight and steric bulk, which could hinder metabolic clearance compared to the simpler target compound .

Aromatic vs.

Functional Group Diversity : Thioether and hydroxyl groups (e.g., in ’s compound) introduce hydrogen-bonding sites, enhancing water solubility but possibly reducing stability under oxidative conditions .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyacetamido)propanoic acid in laboratory settings?

- Methodological Answer : A plausible route involves coupling methoxyacetic acid with a protected amino propanoic acid derivative (e.g., tert-butyl carbamate) using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. Deprotection under acidic conditions (e.g., TFA) yields the final compound. Reaction progress can be monitored via TLC, with purification via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm methoxy (δ ~3.3–3.5 ppm) and acetamido (δ ~2.0 ppm for CH3, δ ~8.0 ppm for NH) groups. Compare with computational predictions (e.g., DFT) to resolve ambiguities .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid, ~1650 cm⁻¹ for amide).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods for reactions and handling to minimize inhalation risks.

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Follow OSHA guidelines (29 CFR 1910.132) for PPE and emergency protocols (e.g., eye wash stations, showers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound?

- Methodological Answer :

- Step 1 : Re-measure NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to rule out solvent effects.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Step 3 : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian).

- Step 4 : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to check for impurities contributing to anomalous peaks .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use kinetic assays (e.g., Michaelis-Menten plots) with target enzymes (e.g., proteases or kinases).

- Cytotoxicity : Conduct MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values.

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities and guide structural optimization .

Q. How to optimize reaction conditions to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters (catalyst loading, temperature, solvent polarity) using a fractional factorial design.

- Catalyst Screening : Test alternatives to EDC (e.g., HOBt, DMAP) to reduce side reactions.

- Solvent Optimization : Compare yields in polar aprotic solvents (DMF, THF) versus chlorinated solvents.

- Work-Up : Use acid-base extraction (e.g., 1M HCl) to isolate the product from unreacted starting materials .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound?

- Methodological Answer :

- Reproducibility Check : Repeat solubility tests in standardized solvents (e.g., water, DMSO) under controlled temperatures.

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or micelle formation.

- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid) to identify trends .

Research Design Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients.

- pKa Calculation : Employ SPARC or MarvinSuite to predict ionization states.

- Toxicity Profiling : Leverage ProTox-II or ADMETLab to assess potential hazards .

Notes on Evidence Limitations

- The provided evidence lacks direct data on this compound; methodologies are inferred from structurally related compounds (e.g., phenoxypropanoic acids, acetamido derivatives). Researchers should validate these approaches experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.